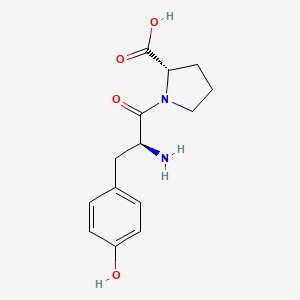
酪氨酸-脯氨酸
描述
Tyr-Pro is a dipeptide composed of tyrosine and proline . It has been found to improve memory and can reach the brain after oral administration . It is derived from soy and has been studied for its potential health benefits .
Chemical Reactions Analysis
The reactivity of Tyr-Pro has been studied in the context of acylation reactions . The nitrogen atom of the primary amino group and the oxygen atom of the phenolic hydroxy group in Tyr-Pro are potential nucleophilic centers .
科学研究应用
Cognitive Enhancement and Memory Improvement
Recent studies have highlighted the potential benefits of Tyr-Pro for memory and cognitive function. Research indicates that this dipeptide can reach the mouse brain after oral administration, suggesting its ability to cross the blood-brain barrier and potentially enhance cognitive abilities .
Antihypertensive Properties
Tyr-Pro has been identified as an active peptide derived from fermented milk, showing promise as an antihypertensive agent. It is believed to originate from several positions in bovine caseins, indicating its potential for production from milk using specific fermentation processes .
Neuroprotective Effects
In studies involving amyloid β-injected Alzheimer’s disease model mice, Tyr-Pro has shown to improve impaired cognitive functions. This suggests that Tyr-Pro may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases .
Nutraceutical Potential
Given its ability to cross the blood-brain barrier and its cognitive benefits, Tyr-Pro holds potential as a nutraceutical ingredient. Its memory-improving properties could be leveraged in functional foods aimed at enhancing mental performance .
Bioavailability and Brain Accumulation
Research has provided critical evidence regarding the brain accumulation of Tyr-Pro following oral administration. This highlights its bioavailability and potential for systemic effects after consumption .
Potential Health Benefits Beyond Memory
While current research has focused on memory and cognitive function, future studies could explore other health benefits of Tyr-Pro. This could include detailed studies on its physical and chemical properties, synthesis methods, and mechanism of action.
未来方向
作用机制
Target of Action
Tyr-Pro, a dipeptide derived from soy, primarily targets the brain, specifically the hypothalamus, hippocampus, and cortex . These regions play a crucial role in memory regulation .
Mode of Action
Tyr-Pro interacts with its targets by crossing the blood-brain barrier (BBB) in an intact form . This ability to cross the BBB allows Tyr-Pro to accumulate in the brain parenchyma, where it can exert its effects .
Biochemical Pathways
It’s known that peptides like tyr-pro can have diverse physiological functions, including beneficial effects on the brain
Pharmacokinetics
Tyr-Pro exhibits interesting pharmacokinetic properties. When orally administered to mice at a dose of 10 mg/kg, it was found to enter the blood circulation with an absorption ratio of 0.15%. Of this, 2.5% of Tyr-Pro was transported from the plasma to the mouse brain parenchyma . The intact labeled Tyr-Pro exhibited maximal plasma and brain levels 15 minutes after administration .
Result of Action
The primary result of Tyr-Pro’s action is the improvement of memory. In a study, oral administration of Tyr-Pro (100 mg/kg, twice a day) in mice for 16 days significantly improved impaired memory . This indicates that Tyr-Pro can be potentially active in preventing reduction of working memory in mice .
Action Environment
The action of Tyr-Pro is influenced by the environment within the body, particularly the ability of the compound to cross the BBB. The BBB strictly regulates the transport of substances into the brain, and Tyr-Pro’s ability to cross this barrier is crucial for its action . .
属性
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYDHJARLHNEGA-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430840 | |
| Record name | CHEMBL1807689 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-pro | |
CAS RN |
51871-47-7 | |
| Record name | CHEMBL1807689 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Tyr-Pro dipeptide sequence in opioid peptides?
A1: The Tyr-Pro dipeptide sequence is found at the N-terminus of many opioid peptides, including endomorphins and morphiceptin. This sequence is crucial for their binding to opioid receptors, particularly the mu (μ) opioid receptor. []
Q2: How does the Tyr-Pro dipeptide itself impact pain perception?
A2: While not directly acting on opioid receptors, Tyr-Pro exhibits analgesic effects in animal models. These effects are reversed by naloxone, suggesting an indirect interaction with the opioid system. []
Q3: How do endomorphin-1 and endomorphin-2 differ in their structure and activity?
A3: Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) are both highly selective agonists for the μ-opioid receptor, with endomorphin-1 showing slightly higher affinity. Both induce potent analgesia, but their effects are short-lived due to rapid enzymatic degradation. [, ]
Q4: Can the C-terminal amide group of endomorphin-2 be modified without affecting its activity?
A4: Replacing the C-terminal amide group of endomorphin-2 with a carboxyl group significantly increases the peptide's flexibility, potentially impacting its interaction with the μ-opioid receptor. []
Q5: Are there analogues of endomorphin-2 that exhibit mixed μ agonist/δ antagonist properties?
A5: Yes, the opioid tetrapeptide analogue H-Tyr-Tic-Phe-Phe-NH2 (TIPP-NH2) is a moderately potent μ agonist and a highly potent δ antagonist. This compound differs from endomorphin-2 only at position 2, suggesting the potential for designing endomorphin-2 analogues with similar mixed properties. []
Q6: How does the configuration of the Tyr-Pro amide bond influence the activity of morphiceptin and endomorphin-2?
A6: Studies using pseudoproline-containing analogues suggest that the cis conformation around the Tyr-Pro amide bond is crucial for the bioactivity of both morphiceptin and endomorphin-2. []
Q7: Can the phenylalanine residues in endomorphin-2 be modified without losing activity?
A7: Replacing the phenylalanine residues with (Z)-α,β-didehydrophenylalanine (Δ(Z)Phe) at positions 3 and/or 4 of endomorphin-2 can affect its activity. For example, the analogue with Δ(Z)Phe at position 4 retains high μ opioid receptor selectivity and agonist activity comparable to native endomorphin-2. []
Q8: Does the P-glycoprotein efflux system influence the transport of endomorphins, Met-enkephalin, or Tyr-MIF-1 across the blood-brain barrier?
A8: Studies using P-gp knockout mice suggest that, unlike endorphin and morphine, the P-glycoprotein efflux system does not play a significant role in transporting endomorphins, Met-enkephalin, or Tyr-MIF-1 across the blood-brain barrier. []
Q9: What is the molecular formula and weight of Tyr-Pro?
A9: The molecular formula of Tyr-Pro is C14H18N2O4, and its molecular weight is 278.31 g/mol. These details can be confirmed through standard chemical databases and calculators.
Q10: What spectroscopic techniques are used to characterize Tyr-Pro and its analogues?
A10: Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), are commonly used to characterize Tyr-Pro and its analogues. These techniques provide information about the structure, purity, and other physicochemical properties of the peptides. [, , , , ]
Q11: Can the structure of Tyr-Pro-containing peptides be modified to enhance their stability and activity?
A11: Yes, various modifications, such as N-methylation, D-amino acid substitutions, and cyclization, have been explored to enhance the stability and activity of Tyr-Pro-containing peptides. [, , ] For example, the analogue Tyr-Pro-NMePhe-D-Pro-NH2 (PL017) showed increased potency compared to morphiceptin. []
Q12: Can enzymes be used to synthesize Tyr-Pro-containing peptides?
A12: Yes, enzymes like dipeptidyl peptidase IV (DP IV) from Aspergillus oryzae can be used for the synthesis of Tyr-Pro-containing peptides, offering a potentially greener approach compared to traditional chemical synthesis. []
Q13: What is known about the degradation of azaglycinamide-containing peptides related to Tyr-Pro-Gly-NH2 (YPG)?
A13: Azaglycinamide-containing peptides, mimicking YPG, undergo degradation through various pathways, including elimination of the azaglycinamido residue and formation of cyclo(Tyr-Pro). These degradation pathways are influenced by factors such as pH and buffer composition. []
Q14: How does the degradation of Tyr-Pro-Gly-NH2 (YPG) differ from its azaglycinamide analogue?
A14: While both peptides can form cyclo(Tyr-Pro), the azaglycinamide analogue primarily undergoes elimination of the azaglycinamido residue, while YPG is more prone to diketopiperazine formation. []
Q15: What is the potential of Tyr-Pro-containing peptides in treating hypertension?
A15: Some Tyr-Pro-containing peptides, such as those derived from fermented milk products, exhibit antihypertensive activity in spontaneously hypertensive rats, potentially offering a natural approach for blood pressure control. []
Q16: Does Tyr-Pro play a role in the acetylcholine nervous system?
A16: Research indicates that Tyr-Pro, acting as an adiponectin receptor 1 (AdipoR1) agonist, can stimulate the acetylcholine nervous system in NE-4C nerve cells by promoting choline acetyltransferase expression. []
Q17: How do Tyr-containing dipeptides influence catecholamine metabolism in the brain?
A17: Oral administration of different Tyr-containing dipeptides, including Ile-Tyr, Ser-Tyr, and Tyr-Pro, leads to distinct effects on dopamine and noradrenaline metabolism in the mouse brainstem, suggesting specific actions depending on the dipeptide composition. []
Q18: What is the potential application of cyclo(Tyr-Pro) as an antimicrobial agent?
A18: Cyclo(Tyr-Pro) exhibits moderate antibacterial activity against certain bacterial strains. Interestingly, liposome encapsulation enhances its activity, suggesting potential for improving its therapeutic potential. [, ]
Q19: Can peptides derived from Agaricus bisporus scraps potentially act as ACE inhibitors?
A19: Yes, enzymatic hydrolysis of Agaricus bisporus scraps yields peptides like LVYP, VYPW, and YPWT that show promising angiotensin-converting enzyme (ACE) inhibitory activity. Molecular docking studies suggest their potential as novel ACE inhibitor drug candidates. []
Q20: How is the transport of Tyr-Pro-containing peptides across the intestinal epithelium studied?
A20: Caco-2 cell monolayer models are commonly used to study the transport and absorption of peptides, including those containing Tyr-Pro, across the intestinal epithelium. These models provide insights into the bioavailability of such peptides. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1600242.png)
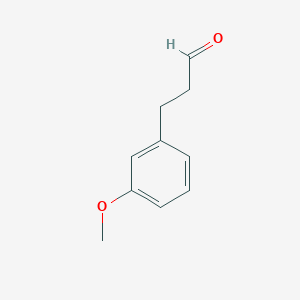

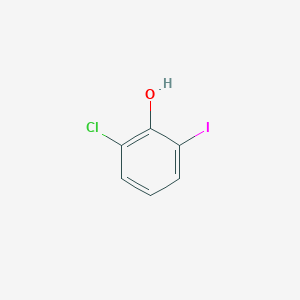
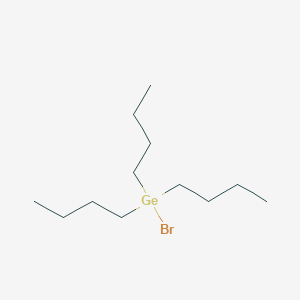
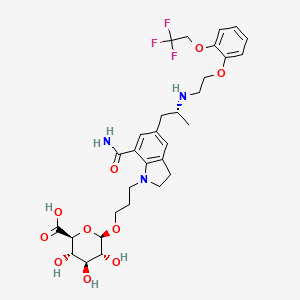
![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)

![2-[4-(Trifluoromethyl)phenyl]oxirane](/img/structure/B1600255.png)
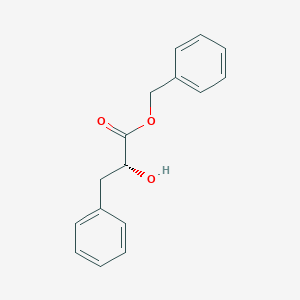
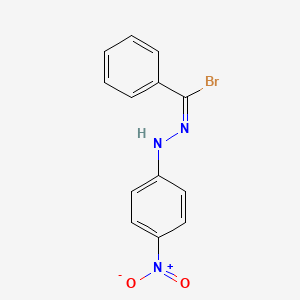
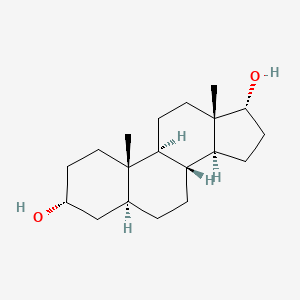
![(3S,10R,13S,17S)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1600261.png)